1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea
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Overview
Description
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea is a Schiff base compound derived from thiourea and ortho-hydroxyacetophenone. Schiff bases are known for their versatility and have been widely studied for their coordination chemistry and biological activities .
Preparation Methods
The synthesis of 1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea typically involves the condensation reaction between thiourea and ortho-hydroxyacetophenone. The reaction is carried out in methanol under stirring conditions . The reaction can be represented as follows:
Thiourea+Ortho-hydroxyacetophenone→this compound
Chemical Reactions Analysis
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the azomethine group (C=N).
Common reagents used in these reactions include diorganotin chlorides for complex formation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea involves its ability to form complexes with metal ions. The compound acts as a tridentate ligand, coordinating with metal ions through its azomethine nitrogen, hydroxyl oxygen, and thiourea sulfur atoms . This coordination can disrupt biological processes in microorganisms, leading to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea can be compared with other Schiff base compounds derived from thiourea and different aldehydes or ketones. Similar compounds include:
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C17H18N4O4S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H18N4O4S/c1-24-13-7-3-5-11(15(13)22)9-18-20-17(26)21-19-10-12-6-4-8-14(25-2)16(12)23/h3-10,22-23H,1-2H3,(H2,20,21,26)/b18-9+,19-10+ |
InChI Key |
AYNLKEPREUDOJF-VNIJRHKQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=S)N/N=C/C2=C(C(=CC=C2)OC)O |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=S)NN=CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
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